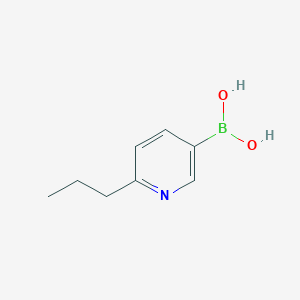

(6-Propylpyridin-3-yl)boronic acid

CAS No.:

Cat. No.: VC16208758

Molecular Formula: C8H12BNO2

Molecular Weight: 165.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12BNO2 |

|---|---|

| Molecular Weight | 165.00 g/mol |

| IUPAC Name | (6-propylpyridin-3-yl)boronic acid |

| Standard InChI | InChI=1S/C8H12BNO2/c1-2-3-8-5-4-7(6-10-8)9(11)12/h4-6,11-12H,2-3H2,1H3 |

| Standard InChI Key | LZVLCXUDVGIKLK-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CN=C(C=C1)CCC)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(6-Propylpyridin-3-yl)boronic acid features a pyridine ring system with a propyl substituent at the 6-position and a boronic acid (-B(OH)₂) group at the 3-position. This arrangement creates a planar heteroaromatic system with electron-deficient characteristics, enhancing its reactivity in palladium-catalyzed cross-coupling reactions . The boronic acid group acts as a nucleophilic partner, forming covalent bonds with electrophilic aryl or vinyl halides.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂BNO₂ |

| Molecular Weight | 165.00 g/mol |

| SMILES Notation | B(C1=CC(=CN=C1)CCC)(O)O |

| Topological Surface Area | 53.35 Ų |

| LogP (Octanol-Water) | -0.81 (Consensus) |

| Water Solubility | 16.3 mg/mL (ESOL Prediction) |

The compound’s low LogP value (-0.81) suggests moderate hydrophilicity, facilitating its use in aqueous-organic biphasic reaction systems . Its boronic acid group exhibits pH-dependent tautomerism, existing in equilibrium between the trigonal planar boronic acid form and the tetrahedral boronate anion under basic conditions .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of (6-Propylpyridin-3-yl)boronic acid typically involves palladium-mediated cross-coupling or directed ortho-metalation strategies. A representative route begins with 3-bromo-6-propylpyridine, which undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) . Alternative methods employ Suzuki-Miyaura couplings to install the boronic acid group directly onto pre-functionalized pyridine intermediates .

Key Reaction: Miyaura Borylation

This reaction proceeds via oxidative addition of the aryl bromide to palladium, transmetallation with the diboron reagent, and reductive elimination to yield the boronic acid .

Reactivity in Cross-Coupling Reactions

(6-Propylpyridin-3-yl)boronic acid participates extensively in Suzuki-Miyaura reactions, forming biaryl and heterobiaryl structures central to drug discovery. For example, it couples with aryl halides (e.g., 5-bromopyridin-2-amine) under palladium catalysis (e.g., Pd(PPh₃)₄) to yield bipyridine derivatives . The reaction’s efficiency depends on solvent polarity, base selection (e.g., K₂CO₃), and temperature (typically 80–100°C) .

Applications in Pharmaceutical Synthesis

Antimycobacterial Agents

Recent studies highlight its utility in synthesizing pyrazolo[1,5-a]pyrimidine derivatives, a class of potent Mycobacterium tuberculosis (M.tb) inhibitors . For instance, coupling (6-Propylpyridin-3-yl)boronic acid with halogenated pyrazolo[1,5-a]pyrimidines generates analogues with enhanced microsomal stability and reduced hERG channel affinity .

Table 2: Representative Pharmacological Derivatives

| Compound | Structure | IC₅₀ (M.tb) | hERG Inhibition |

|---|---|---|---|

| Boc23 | Pyrazolo-pyrimidine-bipyridine | 0.12 μM | >30 μM |

| 72 | 3′-Cyano-bipyridine | 0.08 μM | >50 μM |

These derivatives exhibit submicromolar potency against M.tb, underscoring the boronic acid’s role in optimizing drug-like properties .

Kinase Inhibitors and Anticancer Agents

The pyridine-boronic acid scaffold is a privileged structure in kinase inhibitor design. For example, derivatives bearing 6-propyl substituents demonstrate selective inhibition of tyrosine kinases involved in oncogenic signaling .

Industrial and Materials Science Applications

Agrochemical Development

In agrochemistry, (6-Propylpyridin-3-yl)boronic acid serves as a precursor to herbicidal and fungicidal agents. Coupling with chlorinated heterocycles yields compounds with broad-spectrum activity against Fusarium species .

Advanced Materials

Its incorporation into conjugated polymers enhances electron-transport properties in organic light-emitting diodes (OLEDs). The boronic acid’s ability to coordinate metal ions also facilitates the synthesis of metal-organic frameworks (MOFs) for gas storage .

| Parameter | Recommendation |

|---|---|

| Storage | -20°C, sealed, dry |

| Stability | Stable under inert atmosphere |

| Disposal | Incineration |

Recent Advances and Future Directions

Electrostatic Catalysis

Recent work explores its use in electrostatically enhanced pyridylborate salts, which exhibit superior nucleophilicity in urethane synthesis and SN2 reactions . These salts leverage charge delocalization to accelerate reaction kinetics, offering greener alternatives to traditional bases .

Computational Design

Machine learning models predict novel derivatives with optimized bioavailability and reduced toxicity. For example, virtual screening identifies propyl chain modifications that enhance blood-brain barrier penetration for CNS-targeted therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume